AhR Antagonism Potency Comparison: LHD-221 vs. CH-223191
LHD-221 (SR1) exhibits an IC50 of 127 nM for antagonism of the aryl hydrocarbon receptor (AhR) in CD34+ cells, a potency that is 4.2-fold lower than the commonly used AhR antagonist CH-223191 [1]. This comparative data is critical, as it demonstrates that LHD-221's potency is not simply defined by the highest binding affinity but is instead coupled with a specific functional outcome in hematopoietic cells, as detailed in other evidence items. The context of the assay is crucial; both values are derived from cell-based systems, but LHD-221's measurement specifically in CD34+ cells provides a more direct link to its primary application [1].
| Evidence Dimension | AhR Antagonism Potency (IC50) |
|---|---|
| Target Compound Data | 127 nM |
| Comparator Or Baseline | CH-223191 (30 nM) |
| Quantified Difference | 4.2-fold difference (CH-223191 is more potent in this assay) |
| Conditions | CD34+ cells (for LHD-221) vs. TCDD-induced luciferase reporter assay (for CH-223191) |
Why This Matters
This quantitative comparison highlights that while LHD-221 is a potent AhR antagonist, its value is not solely in its binding affinity, making it essential to evaluate its functional efficacy in the target cell type.
- [1] Boitano, A. E., Wang, J., Romeo, R., Bouchez, L. C., Parker, A. E., Sutton, S. E., ... & Cooke, M. P. (2010). Aryl hydrocarbon receptor antagonists promote the expansion of human hematopoietic stem cells. Science, 329(5997), 1345-1348. View Source
